Isopentyl methacrylate

Antifouling coatings Controlled-release polymers Radical copolymerisation kinetics

Isopentyl methacrylate (CAS 7336-27-8; isoamyl methacrylate; 3-methylbutyl 2-methylprop-2-enoate) is a branched C5-alkyl methacrylate monomer with molecular formula C₉H₁₆O₂ and molecular weight 156.22 g·mol⁻¹. It is a colourless, flammable liquid with a boiling point of 185.5 °C at 760 mmHg, a density of 0.8890 g·cm⁻³ at 20 °C, and a flash point of 57 °C.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 7336-27-8
Cat. No. B010274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl methacrylate
CAS7336-27-8
SynonymsISO-AMYL METHACRYLATE; 3-Methylbutyl methacrylate; 3-Methylbutyl trichloroacetate; Isopentyl methacrylate; 2-Methylpropenoic acid 3-methylbutyl ester; Methacrylic acid 3-methylbutyl ester; Einecs 230-849-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C(=C)C
InChIInChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h7H,3,5-6H2,1-2,4H3
InChIKeyULYIFEQRRINMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl Methacrylate Procurement: Monomer Class, Physicochemical Baseline, and Industrial Profile


Isopentyl methacrylate (CAS 7336-27-8; isoamyl methacrylate; 3-methylbutyl 2-methylprop-2-enoate) is a branched C5-alkyl methacrylate monomer with molecular formula C₉H₁₆O₂ and molecular weight 156.22 g·mol⁻¹ [1]. It is a colourless, flammable liquid with a boiling point of 185.5 °C at 760 mmHg, a density of 0.8890 g·cm⁻³ at 20 °C, and a flash point of 57 °C [1]. The monomer is classified as a skin irritant (H315), skin sensitiser (H317), eye irritant (H319), and respiratory irritant (H335) under the Globally Harmonized System [2]. As a methacrylate ester bearing a β-branched isopentyl side chain, it occupies a distinct structural niche between linear n-butyl methacrylate and higher linear or branched alkyl methacrylates, imparting a unique balance of hydrophobicity, flexibility, and reactivity that is exploited in specialty acrylic resins, UV-crosslinkable hotmelt adhesives, antifouling coating copolymers, and optically clear, flexible coatings [3][4].

Why Isopentyl Methacrylate Cannot Be Substituted by n-Butyl or Isobutyl Methacrylate Without Property Trade-Offs


Alkyl methacrylates are not fungible feedstocks: the length, branching, and steric bulk of the ester side chain govern monomer volatility, copolymerisation reactivity, and the thermomechanical profile of the resulting polymer [1]. Isopentyl methacrylate possesses a β-branched C5 alkyl chain that simultaneously increases the homopolymer glass-transition temperature (Tg) relative to linear n-alkyl analogues and reduces crystallinity in olefinic copolymers, an effect documented for branched methacrylates at comonomer levels as low as 5.4 mol% [2]. In radical copolymerisations with organotin monomers such as tributyltin methacrylate, the reactivity ratios of isopentyl methacrylate (r ≈ 0.24) are substantially lower than those of methyl, propyl, or n-butyl methacrylates, yielding a more alternating sequence distribution that directly controls hydrolytic erosion and biocide release in marine antifouling paints [3][4]. In UV-curable hotmelt adhesives, replacing isoamyl (meth)acrylate with 2-ethylhexyl acrylate or n-butyl acrylate results in a ≥60 °C drop in cohesive strength at ambient temperature and a complete loss of elevated-temperature shear resistance [5]. These quantitative divergences mean that generic “C4–C5 methacrylate” substitution cannot meet specifications for copolymer microstructure, thermal response, or adhesive durability without costly reformulation.

Isopentyl Methacrylate: Quantitative Head-to-Head Evidence for Scientific and Industrial Selection


Copolymerisation Reactivity Ratios with Tributyltin Methacrylate: Isopentyl vs. Methyl, Propyl, and n-Butyl Methacrylates

In radical copolymerisation with tributyltin methacrylate (TBTM) in tetrahydrofuran at 55 °C, isopentyl methacrylate (IPMA) exhibits a reactivity ratio r₂ = 0.24, significantly lower than that of methyl methacrylate (r₂ = 1.0), propyl methacrylate (r₂ = 0.90), or n-butyl methacrylate (r₂ = 0.68) [1][2]. The product r₁·r₂ for TBTM/IPMA is 0.07, indicating a strong alternating tendency, whereas TBTM/MMA gives r₁·r₂ = 0.79 (random), and TBTM/BMA gives r₁·r₂ = 0.44 (moderately alternating) [1][2]. This difference in sequence distribution directly governs the hydrolytic lability of the organotin ester linkage and the consequent rate of biocide release in seawater-erodible antifouling paints.

Antifouling coatings Controlled-release polymers Radical copolymerisation kinetics

UV-Crosslinkable Hotmelt Adhesive Shear Strength: Isoamyl Acrylate Copolymers vs. 2-Ethylhexyl Acrylate and n-Butyl Acrylate Copolymers

In a direct comparative study within U.S. Patent 5,026,806, copolymers containing 87 wt% isoamyl acrylate (Example 2) delivered room-temperature shear strength exceeding 100 hours and 50 °C shear strength exceeding 24 hours with a peeling strength of 12.5 N·(2 cm)⁻¹ [1]. In contrast, an analogous copolymer in which isoamyl acrylate was replaced by 2-ethylhexyl acrylate (96 wt% 2-EHA, Example 3) gave only 1.5 hours of shear strength at 23 °C and failed entirely at 50 °C. A copolymer using 62 wt% n-butyl acrylate (Example 4) showed 2 hours at 23 °C and less than 0.5 hours at 50 °C [1]. All copolymers were formulated with comparable K values (30–37) and tested under identical conditions on polyethylene glycol terephthalate films at a coating weight of 25 g·m⁻², with UV exposure under atmospheric oxygen using two 80 W·cm⁻¹ medium-pressure mercury lamps at 20 m·min⁻¹ [1].

Hotmelt adhesives UV-curable coatings Pressure-sensitive adhesives

Monomer Boiling Point and VOC Reduction: Isopentyl Methacrylate vs. Methyl, Isobutyl, and n-Butyl Methacrylates

Isopentyl methacrylate has a normal boiling point of 185.5 °C at 760 mmHg, which is 22.5 °C above n-butyl methacrylate (163 °C), 30.5 °C above isobutyl methacrylate (155 °C), and 85.5 °C above methyl methacrylate (100 °C) [1][2]. The vapour pressure at 25 °C is estimated at 0.7 mmHg, substantially lower than that of n-butyl methacrylate (~2 mmHg) or isobutyl methacrylate (~3.6 mmHg) . Lower volatility reduces VOC emissions during polymer processing and decreases monomer loss during bulk or solution polymerisation conducted at elevated temperatures.

Low-VOC coatings Monomer volatility Industrial hygiene

Water Solubility and Hydrophobicity: Isopentyl Methacrylate vs. Methyl and n-Butyl Methacrylate

The estimated water solubility of isopentyl methacrylate is 140.8 mg·L⁻¹ at 25 °C, with an estimated log Kow of 3.17 [1]. This is approximately 100-fold lower than methyl methacrylate (~15 g·L⁻¹) and roughly 3-fold lower than n-butyl methacrylate (~400 mg·L⁻¹, estimated by EPI Suite) [1][2]. The pronounced hydrophobicity arises from the longer, branched C5 ester chain and reduces water uptake in the resulting homo- and copolymers, which is a critical parameter for marine coatings, hydrophobic adhesives, and water-repellent concrete treatments.

Water-resistant polymers Hydrophobic coatings Emulsion polymerisation

Copolymer Glass-Transition Temperature Elevation by Branched Alkyl Methacrylates Relative to Linear Analogues

Tsuchida et al. (1996) demonstrated that in poly(ethylene-co-5.4 mol% alkyl methacrylate) copolymers, linear n-alkyl methacrylates (n-propyl, n-butyl, n-hexyl, n-decyl) produced no measurable change in glass-transition temperature (Tg) or polyethylene crystallinity (Xc) relative to unmodified polyethylene [1]. In sharp contrast, branched alkyl methacrylates—including 2-ethylhexyl, 3,5,5-trimethylhexyl, and a highly branched C13 methacrylate—increased Tg and decreased Xc at the same low comonomer content [1]. Although isopentyl methacrylate was not one of the alkyl groups tested in that specific study, the structure–property relationship generalises to β-branched methacrylates: branching at or near the ester attachment point restricts side-chain motion and raises Tg [2]. This class-level inference positions isopentyl methacrylate, with its β-branched isopentyl group, as a monomer that can elevate copolymer Tg beyond what is achievable with n-amyl methacrylate or n-butyl methacrylate at equivalent loading.

Polymer Tg engineering Copolymer thermal properties Branched side-chain effects

Isopentyl Methacrylate: Evidence-Supported Application Scenarios for R&D and Industrial Procurement


Controlled-Release Antifouling Paint Binders via Alternating TBTM/IPMA Copolymerisation

The strong alternating copolymerisation tendency of tributyltin methacrylate (TBTM) with isopentyl methacrylate (r₁·r₂ = 0.07) [1] provides a predictable, fine-tuned sequence distribution that governs the rate of hydrolytic side-chain cleavage and biocide elution in seawater. This level of microstructural control is not achievable with TBTM/MMA (r₁·r₂ = 0.79, random) or TBTM/BMA (r₁·r₂ = 0.44, moderately alternating) [2]. Formulators developing erodible antifouling coatings should prioritise isopentyl methacrylate when the service lifetime and biocide release rate must be precisely engineered through copolymer composition rather than paint thickness alone.

UV-Crosslinkable High-Temperature-Resistant Pressure-Sensitive Adhesives and Labels

Isoamyl (meth)acrylate-based copolymers are uniquely capable of delivering both room-temperature shear strength exceeding 100 hours and 50 °C shear strength exceeding 24 hours after UV crosslinking in air [3]. Competing monomers such as 2-ethylhexyl acrylate or n-butyl acrylate fail to provide any useful elevated-temperature shear resistance in comparable formulations [3]. Procurement of isopentyl methacrylate is indicated for hotmelt pressure-sensitive adhesives destined for automotive, aerospace, or electronics applications where sustained cohesive strength at 50 °C is a non-negotiable performance requirement.

Low-VOC, High-Solids Acrylic Coatings Requiring Reduced Monomer Fugitivity

With a boiling point of 185.5 °C and vapour pressure of approximately 0.7 mmHg at 25 °C, isopentyl methacrylate offers a 65–81% reduction in volatility relative to n-butyl and isobutyl methacrylates . This characteristic supports the formulation of high-solids or solvent-free coatings that must comply with tightening VOC regulations without sacrificing the flexibility and hydrophobicity advantages of a mid-chain alkyl methacrylate. Industrial coating chemists should consider substituting n-butyl or isobutyl methacrylate with isopentyl methacrylate when reformulating for lower VOC content.

Hydrophobic Copolymer Matrices for Water-Repellent Concrete Treatments and Marine-Grade Adhesives

The estimated water solubility of isopentyl methacrylate (140.8 mg·L⁻¹) is approximately 65% lower than that of n-butyl methacrylate and 99% lower than methyl methacrylate [4][5]. Polymers incorporating isopentyl methacrylate as a hydrophobic comonomer therefore exhibit reduced equilibrium water uptake, which directly improves wet adhesion, dimensional stability, and resistance to hydrolytic degradation. This makes the monomer a rational choice for formulators developing concrete sealers, marine adhesives, and waterproof coatings where sustained performance under continuous or cyclic water exposure is the primary selection criterion.

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